N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the fluorophenyl-substituted quinazoline intermediate with an amine, such as aniline, under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or fluorophenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its effects on different biological pathways and its potential use in treating diseases such as cancer and neurological disorders.
Chemical Biology: The compound is used as a probe to study the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
- N-[(4-chlorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
- N-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Uniqueness
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3/c22-17-11-9-15(10-12-17)13-23-19-7-4-8-20-18(19)14-24-21(25-20)16-5-2-1-3-6-16/h1-3,5-6,9-12,14,19,23H,4,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPUVJVVCFRTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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